REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1>C(Cl)Cl.O=[Mn]=O>[CH3:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1
|
Name
|
|
Quantity
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2.12 g
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Type
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reactant
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Smiles
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CC=1C(=NC=C(C1)C)CO
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
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|
Quantity
|
9.41 g
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Type
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catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction mixture was refluxed overnight
|
Duration
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8 (± 8) h
|
Type
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TEMPERATURE
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Details
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Then it was cooled
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Type
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FILTRATION
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Details
|
the mixture was filtered through a layer of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a brown/yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel using 30% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C1)C)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |